6-Bromobenzo[c]isoxazol-3(1H)-one
Description
Contextualization of the Benzo[c]isoxazol-3(1H)-one Core in Heterocyclic Chemistry
Heterocyclic compounds are fundamental to the field of medicinal chemistry, with a vast number of pharmaceuticals featuring these structural motifs. nih.gov The benzo[c]isoxazol-3(1H)-one core is a member of the benzisoxazole family, which are aromatic organic compounds composed of a benzene (B151609) ring fused to an isoxazole (B147169) ring. chim.it The isoxazole ring itself, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a key pharmacophore found in numerous bioactive natural products and synthetic drugs. sigmaaldrich.com
The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. sigmaaldrich.com This versatility has led to the development of benzisoxazole-containing compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. chim.itsigmaaldrich.com The structural rigidity and potential for diverse substitution patterns on the benzene ring make the benzo[c]isoxazol-3(1H)-one core a valuable building block for the synthesis of complex molecular architectures.
Significance of Halogenation, Specifically Bromination at the C6 Position, in Benzo[c]isoxazol-3(1H)-one Systems
The introduction of halogen atoms, such as bromine, onto a heterocyclic scaffold can significantly modulate its physicochemical and biological properties. This process, known as halogenation, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
In the context of benzo[c]isoxazol-3(1H)-one, bromination at the C6 position is anticipated to have several important consequences. The bromine atom is an electron-withdrawing group, which can alter the electron density distribution within the aromatic system. This can, in turn, affect the reactivity of the molecule in various chemical transformations. For instance, the bromine atom can serve as a useful handle in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of new carbon-carbon bonds and further functionalization of the molecule.
From a biological perspective, the presence of a bromine atom can enhance the therapeutic potential of a compound. In some cases, brominated analogs have shown increased antimicrobial activity. Furthermore, the ability of bromine to participate in halogen bonding—a type of non-covalent interaction—can enhance the binding affinity of a molecule to its biological target, such as a protein kinase.
Overview of Research Trajectories for 6-Bromobenzo[c]isoxazol-3(1H)-one in Advanced Organic Synthesis and Biological Applications
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectories can be inferred from studies on closely related analogs and the broader class of benzisoxazoles.
In advanced organic synthesis, this compound is primarily valued as a synthetic intermediate. Its structure combines the reactive potential of the isoxazolone ring with the synthetic versatility afforded by the bromo-substituent. This makes it a valuable precursor for the construction of more complex, polyfunctional molecules. Synthetic strategies for related brominated benzisoxazoles often involve the cyclization of appropriately substituted precursors or the direct bromination of the parent benzo[c]isoxazol-3(1H)-one.
In terms of biological applications, the investigation into this compound would likely follow the paths established for other benzisoxazole derivatives. Given the known anticancer and antimicrobial properties of this class of compounds, it is plausible that this compound and its derivatives could be evaluated for similar activities. For example, studies on the closely related 6-bromobenzo[d]isoxazol-3-amine (B1278436) have explored its potential as an anticancer agent.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrNO₂ |
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 6-Bromo-1H-benzo[c]isoxazol-3-one |
| Physical Form | Solid |
| Storage Temperature | Room temperature |
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChI Key |
VNHQGDZYLCGCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NOC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromobenzo C Isoxazol 3 1h One and Its Precursors
Retrosynthetic Analysis and Design of Precursors for 6-Bromobenzo[c]isoxazol-3(1H)-one
Retrosynthetic analysis of this compound suggests two primary disconnection points. The first approach involves a C-Br bond disconnection, which identifies Benzo[c]isoxazol-3(1H)-one as the key precursor. This strategy relies on the subsequent direct and regioselective bromination of the aromatic portion of this core structure.
A second, more versatile approach involves disconnecting the N-O and C-C bonds of the isoxazolone ring. This leads to acyclic, appropriately substituted benzene (B151609) derivatives as precursors. This method offers the advantage of installing the bromine atom onto the aromatic ring at an early stage, thus avoiding potential regioselectivity issues during a late-stage bromination. Key precursors for this cyclization-based strategy would include 5-bromo-substituted 2-hydroxybenzoates, 2-fluorobenzonitriles, or related intermediates that possess the necessary functional groups for ring closure. For example, a logical precursor would be a derivative of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-nitrobenzonitrile.
Direct Bromination Strategies of the Benzo[c]isoxazol-3(1H)-one Core
The direct halogenation of the Benzo[c]isoxazol-3(1H)-one nucleus presents a straightforward route to bromo-substituted analogues. However, controlling the position of bromination is a significant challenge due to the electronic nature of the heterocyclic system.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination. organic-chemistry.org The reaction of Benzo[c]isoxazol-3(1H)-one with brominating agents like NBS or molecular bromine (Br₂) can lead to halogenated products. However, achieving regioselectivity for the 6-position is challenging. Studies on the direct bromination of the parent compound often report the formation of the 7-bromo isomer, which may require high temperatures (around 180°C) to proceed effectively. The use of NBS in concentrated sulfuric acid has been shown to be effective for brominating otherwise unreactive aromatic rings, which could be an alternative approach. utm.my The inherent reactivity of the benzo[c]isoxazolone core dictates that the positions most susceptible to electrophilic attack may not be the C-6 position, often leading to mixtures of isomers or preferential substitution elsewhere.
Achieving positional selectivity in the direct bromination of heterocyclic systems is highly dependent on the reaction conditions. Key parameters that can be manipulated include the solvent, temperature, and the choice of brominating agent and catalyst. For related heterocyclic systems like indazoles, it has been demonstrated that the choice of solvent (e.g., DMF) and careful temperature control (e.g., 80°C) can significantly influence the yield and regiochemical outcome of bromination with NBS. nih.gov
For instance, a systematic study on a model substrate could explore various conditions to maximize the yield of the desired 6-bromo isomer. The following table, based on findings for a related N-H free indazole system, illustrates how reaction parameters can be optimized. nih.gov
| Entry | Solvent | Temperature (°C) | NBS (equiv.) | Yield of Monobromo Product (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMF | 25 (Room Temp) | 1.1 | Low | Low conversion at room temperature. nih.gov |
| 2 | DMF | 80 | 1.1 | High (e.g., 84%) | Optimal temperature for regioselective monobromination. nih.gov |
| 3 | DMF | 80 | 2.0 | Lower | Formation of dibrominated side products observed. nih.gov |
| 4 | CH₃CN | 80 | 1.1 | Moderate | Solvent affects reaction efficiency. |
| 5 | DCM | 40 | 1.1 | Low | Non-polar solvents may be less effective. |
This table is illustrative and based on general principles of optimizing bromination reactions for heterocyclic compounds. nih.gov
By analogy, for the synthesis of this compound, one would need to carefully screen solvents, control the stoichiometry of NBS to avoid di- or polybromination, and optimize the temperature to favor substitution at the C-6 position over other sites like C-4 or C-7.
Cyclization-Based Synthetic Routes to this compound
Constructing the isoxazolone ring from an acyclic precursor that already contains the bromine atom at the desired position is often a more reliable and regiochemically precise strategy.
This approach involves the cyclization of a benzene derivative substituted with appropriate functional groups. A common method for a related isomer, 7-Bromobenzo[c]isoxazol-3(1H)-one, starts with 4-bromo-2-fluorobenzonitrile, which is reacted with N-hydroxyacetamide in the presence of a strong base.
Adapting this logic for the 6-bromo isomer, a plausible synthetic route would begin with a 5-bromo-2-substituted aromatic compound. For example, the cyclization of a 5-bromo-2-hydroxybenzohydroxamic acid derivative or an intramolecular cyclization of a 2-azido-5-bromobenzoyl derivative could yield the target molecule. Another potential route involves the tandem nitroso-ene/intramolecular cyclization of a substituted 2-nitrosobenzonitrile to form the benzo[c]isoxazol-3(1H)-imine, which can then be hydrolyzed to the desired ketone. nih.gov
High-valent iodine reagents, such as o-Iodoxybenzoic acid (IBX), are powerful oxidants used in a variety of synthetic transformations. nih.govresearchgate.net A patented synthetic method describes a two-step process that can be adapted for the synthesis of this compound. This process involves:
The condensation of an appropriately substituted aromatic intermediate with a reagent like a hydrazone.
Subsequent oxidation of the resulting intermediate using a high-valent organic iodine reagent to facilitate the cyclization and formation of the benzo[c]isoxazolone core.
Hypervalent iodine reagents are known to facilitate the conversion of aldoximes into highly reactive nitrile oxides, which can then undergo cycloaddition reactions to form isoxazoles. escholarship.orgrsc.org This reactivity can be harnessed in an intramolecular fashion. A potential precursor, such as a 5-bromo-2-hydroxyaldoxime, could be oxidized with a catalytic amount of a hypervalent iodine(III) reagent in the presence of a terminal oxidant. This would generate a reactive intermediate in situ that cyclizes to form the 6-brominated benzo[c]isoxazolone ring system under mild conditions. escholarship.org
Metal-Free Synthetic Procedures involving Diaryliodonium Salts and Protected Hydroxylamines
Currently, specific literature detailing a metal-free synthesis of this compound utilizing diaryliodonium salts and protected hydroxylamines remains limited. However, the general principles of using diaryliodonium salts as arylating agents in metal-free conditions are well-established. These reactions typically involve the activation of a substrate by the diaryliodonium salt, facilitating a subsequent nucleophilic attack. In the context of forming the benzo[c]isoxazolone core, a hypothetical pathway could involve the arylation of a protected hydroxylamine (B1172632) derivative by a diaryliodonium salt bearing the 4-bromo-2-functionalized phenyl moiety. The choice of the protecting group on the hydroxylamine and the specific nature of the diaryliodonium salt would be critical for the success of such a reaction.
Alternative Cyclization Mechanisms and Reactant Systems
The synthesis of the this compound core can be achieved through various cyclization strategies. One prominent method involves the reductive cyclization of a substituted nitroaromatic compound. A practical route starts from methyl 5-bromo-2-nitrobenzoate. This precursor undergoes a partial reduction of the nitro group to a hydroxylamine, which then cyclizes to form the desired this compound. This transformation can be effectively carried out using reagents like hydrazine (B178648) in the presence of a rhodium on carbon catalyst, followed by a base-mediated cyclization. acs.orgnih.gov This method is advantageous as it starts from readily available materials and proceeds in a straightforward manner. acs.org
Another potential cyclization pathway, analogous to the synthesis of the isomeric 7-bromobenzo[c]isoxazol-3(1H)-one, would involve a suitably substituted benzonitrile. For the 6-bromo isomer, this would likely start with a 5-bromo-2-halobenzonitrile. The reaction would proceed via nucleophilic attack of a hydroxylamine equivalent on the cyano group, followed by intramolecular cyclization to yield the benzo[c]isoxazolone ring system.
Synthesis of N-Alkylated this compound Derivatives
The N-alkylation of this compound provides a direct route to a variety of substituted derivatives. Following the synthesis of the parent this compound, it can be subjected to base-mediated alkylation. acs.orgnih.govnih.govresearchgate.net This reaction typically employs a suitable base to deprotonate the nitrogen of the isoxazolone ring, generating a nucleophilic anion that subsequently reacts with an alkylating agent, such as an alkyl halide.
This methodology has been successfully applied to produce a range of N-alkylated benzo[c]isoxazol-3(1H)-ones, including those with benzylic and allylic substituents. acs.orgnih.govresearchgate.net The choice of base and solvent is crucial for optimizing the reaction conditions and achieving good yields. The following table summarizes the synthesis of various N-alkylated benzo[c]isoxazol-3(1H)-ones from their corresponding precursors.
| Precursor | Alkylating Agent | Product | Yield |
| This compound | Benzyl (B1604629) bromide | 1-(Benzyl)-6-bromobenzo[c]isoxazol-3(1H)-one | Good |
| This compound | Allyl bromide | 1-(Allyl)-6-bromobenzo[c]isoxazol-3(1H)-one | Good |
| This compound | Methyl iodide | 1-(Methyl)-6-bromobenzo[c]isoxazol-3(1H)-one | Fair |
Green Chemistry and Sustainable Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not extensively documented, general strategies developed for the synthesis of related isoxazole (B147169) and benzisoxazole structures can be applied. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green chemistry considerations applicable to the synthesis of this compound include:
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. This includes the use of recyclable catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption.
For instance, the synthesis of isoxazolone derivatives has been reported using lemon juice as a natural acid catalyst under ultrasonic conditions, highlighting a move towards biodegradable and readily available reagents. While not yet applied to the specific target compound of this article, such methodologies point towards a more sustainable future for the synthesis of this class of compounds.
Reactivity and Advanced Derivatization of 6 Bromobenzo C Isoxazol 3 1h One
Transition Metal-Catalyzed Cross-Coupling Reactions at the C6-Bromine Center
The bromine atom at the C6 position of the benzo[c]isoxazol-3(1H)-one scaffold is amenable to a range of palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov
For 6-Bromobenzo[c]isoxazol-3(1H)-one, the Suzuki-Miyaura coupling provides an efficient route to introduce various aryl and heteroaryl substituents at the C6 position. While specific examples for this exact substrate are not extensively documented in readily available literature, the reactivity can be inferred from similar bromo-heterocyclic systems. For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a range of boronic esters has been successfully demonstrated, highlighting the feasibility of such transformations on related scaffolds. nih.gov Similarly, the coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid proceeds in good yield, further supporting the expected reactivity of the bromo-substituted benzisoxazolone core. beilstein-journals.org
Typical reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (commonly Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system like toluene (B28343), dioxane, or DMF/water mixtures. frontiersin.orgresearchgate.net The reaction is often carried out at elevated temperatures, although milder conditions can sometimes be achieved with highly active catalyst systems. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | beilstein-journals.org |
| Na₂PdCl₄/sPhos | K₂CO₃ | Water/Acetonitrile | 37 | frontiersin.org |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgyoutube.com
The application of the Buchwald-Hartwig amination to this compound allows for the introduction of a wide variety of primary and secondary amines at the C6 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are commonly used. youtube.comorganic-chemistry.org
While direct examples for this compound are scarce, studies on other bromo-heterocycles provide valuable insights. For instance, the amination of heteroaryl halides has been extensively studied, demonstrating the broad applicability of this methodology. organic-chemistry.orgchemrxiv.org The reaction conditions generally involve a palladium precatalyst, a suitable ligand, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and an aprotic solvent such as toluene or dioxane. organic-chemistry.orgnih.gov
Table 2: General Conditions for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 80 | organic-chemistry.org |
| [Pd(allyl)Cl]₂/t-BuXPhos | LiOtBu | Toluene | - | nih.gov |
| PdCl₂(DPPF) | NaOtBu | Toluene | - | wikipedia.org |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgnrochemistry.com This reaction is highly efficient for creating C(sp)-C(sp²) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgbeilstein-journals.org
For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety at the C6 position. This functionalization opens up further synthetic possibilities, as the alkyne can undergo a variety of subsequent transformations. Typical Sonogashira reaction conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt co-catalyst (e.g., CuI), a base (usually an amine like triethylamine (B128534) or diisopropylamine), and a solvent such as THF or toluene. nrochemistry.comresearchgate.net
The reactivity of bromo-heterocycles in Sonogashira couplings is well-established. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes under standard Sonogashira conditions, yielding the corresponding 4-alkynyl-substituted products in good yields. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. beilstein-journals.orgnih.gov
Table 3: Typical Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Reference |
| PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Room Temp. | researchgate.net |
| Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | Room Temp. | nrochemistry.com |
Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling reactions offer alternative and sometimes complementary methods for the arylation of this compound.
The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners for organic halides. uwindsor.ca This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed couplings. uwindsor.ca
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes but less so than Grignard reagents. nih.govnumberanalytics.com This method is valued for its high reactivity and functional group tolerance. nih.gov The development of stable, solid organozinc reagents has increased the practicality of this reaction in synthetic chemistry. nih.gov
The Kumada coupling was one of the first reported transition metal-catalyzed cross-coupling reactions and involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org While highly effective, the high reactivity of Grignard reagents limits the functional group tolerance of this method. wikipedia.org
While specific applications of these three coupling reactions to this compound are not prominently reported, their general utility for the arylation of aryl bromides suggests their potential applicability. uwindsor.canih.govwikipedia.org The choice among these methods would depend on the specific substrate, the desired functional group compatibility, and the availability of the corresponding organometallic reagent.
Nucleophilic Aromatic Substitution (S_NAr) Reactions of the Bromine Atom
While transition metal-catalyzed reactions are dominant, the bromine atom of this compound could potentially undergo nucleophilic aromatic substitution (S_NAr) under certain conditions. S_NAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The isoxazolone ring itself can be considered as having electron-withdrawing character, which might facilitate S_NAr reactions at the C6 position with strong nucleophiles. However, these reactions often require harsh conditions, such as high temperatures and strong bases, and may have a more limited substrate scope compared to palladium-catalyzed methods.
Electrophilic Aromatic Substitution Reactions on the Benzo[c]isoxazol-3(1H)-one System
Electrophilic aromatic substitution (S_EAr) reactions are characteristic of aromatic compounds and involve the replacement of a hydrogen atom with an electrophile. wikipedia.orglibretexts.org The benzo[c]isoxazol-3(1H)-one ring system is generally considered to be electron-deficient due to the influence of the heterocyclic part. This deactivation means that electrophilic substitution reactions, such as nitration or halogenation, would be expected to be more difficult than on benzene (B151609) itself and would likely require forcing conditions. uci.edu The substitution would be directed to the available positions on the benzene ring, with the exact regioselectivity being influenced by the combined directing effects of the fused isoxazolone ring and the bromine atom at C6.
Reactions Involving the Isoxazolone Heterocycle
The unique electronic and steric environment of the benzo[c]isoxazol-3(1H)-one ring system dictates its reactivity. The presence of the bromine atom at the 6-position provides an additional handle for cross-coupling reactions, further expanding its synthetic utility. This section will focus on the intrinsic reactivity of the isoxazolone core itself.
The nitrogen atom of the isoxazolone ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and sulfonylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.
Alkylation:
N-alkylation of the benzo[c]isoxazol-3(1H)-one core typically proceeds under basic conditions to deprotonate the nitrogen, forming an anion that then reacts with an alkylating agent. Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A variety of alkylating agents can be employed, including alkyl halides and benzyl (B1604629) halides.
Table 1: Examples of N-Alkylation of Benzo[c]isoxazol-3(1H)-one Derivatives
| Entry | Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound | Benzyl bromide | NaH / DMF | 1-Benzyl-6-bromobenzo[c]isoxazol-3(1H)-one | Not Reported |
| 2 | Benzo[c]isoxazol-3(1H)-one | Methyl iodide | K2CO3 / Acetonitrile | 1-Methylbenzo[c]isoxazol-3(1H)-one | >95 |
Acylation:
The N-acylation of this compound can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack of the isoxazolone nitrogen. Common conditions involve the use of a tertiary amine base like triethylamine or pyridine (B92270) in an aprotic solvent. The resulting N-acyl derivatives are important intermediates for further transformations. While specific examples for the 6-bromo substituted derivative are not widely reported, general methods for the N-acylation of related heterocycles can be applied. For instance, the use of an acyl chloride in the presence of a non-nucleophilic base like pyridine in a solvent such as dichloromethane (B109758) or toluene at elevated temperatures is a common strategy reddit.com.
Sulfonylation:
N-sulfonylation introduces a sulfonyl group onto the isoxazolone nitrogen, typically by reaction with a sulfonyl chloride in the presence of a base. This functionalization can significantly impact the electronic properties and biological activity of the parent compound. Reagents such as p-toluenesulfonyl chloride or methanesulfonyl chloride are commonly used. The reaction is generally performed in an aprotic solvent with a base like pyridine or triethylamine. While direct examples for this compound are scarce, methods for the N-sulfonylation of other N-heterocycles are well-established and can likely be adapted chemrxiv.orgresearchgate.net. For example, the reaction of a heterocyclic amine with a sulfonyl chloride in the presence of a base like pyridine at room temperature is a standard procedure.
The carbonyl group at the 3-position of the isoxazolone ring is another site for chemical modification, although its reactivity is influenced by its nature as part of a lactam system. Potential transformations include reduction to an alcohol or methylene (B1212753) group, and conversion to a thiocarbonyl.
The reduction of the lactam carbonyl in benzo[c]isoxazol-3(1H)-one systems is not a commonly reported transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely lead to the cleavage of the N-O bond and ring opening rather than selective reduction of the carbonyl.
The conversion of the carbonyl group to a thiocarbonyl can be achieved using thionating agents like Lawesson's reagent. This reagent has been successfully used for the thionation of a wide variety of carbonyl compounds, including amides and lactams nih.govresearchgate.netorganic-chemistry.orgarkat-usa.orgresearchgate.net. The reaction is typically carried out by heating the substrate with Lawesson's reagent in an inert solvent such as toluene or xylene. The resulting thionated product would be 6-bromobenzo[c]isoxazole-3(1H)-thione.
Reactions such as the Wittig reaction on the lactam carbonyl are generally not feasible due to the lower electrophilicity of the amide carbonyl compared to ketones and aldehydes.
The isoxazolone ring is susceptible to both ring-opening and rearrangement reactions under various conditions, providing pathways to structurally diverse molecular scaffolds.
Ring-Opening:
The N-O bond of the isoxazolone ring is relatively weak and can be cleaved under reductive or basic conditions. For instance, treatment with a strong nucleophile or a reducing agent can lead to ring-opened products. Base-catalyzed ring opening of epoxides is a well-known reaction, and similar principles can apply to the strained isoxazolone ring, especially when activated by N-acylation or N-sulfonylation masterorganicchemistry.commasterorganicchemistry.com. The attack of a nucleophile at the carbonyl carbon can initiate a cascade of reactions leading to the cleavage of the N-O bond.
Rearrangement:
Benzo[c]isoxazol-3(1H)-one and its derivatives can undergo rearrangement reactions to form other heterocyclic systems. For example, thermal or base-catalyzed rearrangements can lead to the formation of benzoxazinone (B8607429) derivatives or other isomeric structures. These rearrangements are often driven by the release of ring strain and the formation of more stable aromatic systems. The specific outcome of a rearrangement can be influenced by the nature of the substituents on the benzo[c]isoxazol-3(1H)-one core and the reaction conditions employed.
Applications of 6 Bromobenzo C Isoxazol 3 1h One in Advanced Organic Synthesis
As a Strategic Building Block for Complex Heterocyclic Structures
While specific documented examples of reactions commencing directly from 6-Bromobenzo[c]isoxazol-3(1H)-one are not extensively detailed in publicly accessible literature, its chemical structure makes it an inherently valuable building block for constructing more elaborate heterocyclic systems. The presence of the aryl bromide is the key feature that defines its strategic utility.
Aryl bromides are widely employed as precursors in a variety of palladium-catalyzed cross-coupling reactions. It can be inferred from the reactivity of analogous bromo-substituted heterocycles that this compound is an ideal substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of diverse aryl or vinyl substituents.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to introduce nitrogen-based functional groups and build complex amine-containing molecules.
Heck Coupling: Reaction with alkenes to append unsaturated side chains.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations, such as click chemistry or cyclization reactions.
The N-H group within the isoxazolone ring also presents an opportunity for substitution or derivatization, further expanding the range of possible synthetic modifications. This dual reactivity—at the bromine-substituted carbon and the ring nitrogen—positions the molecule as a bifunctional scaffold, enabling the divergent synthesis of complex heterocyclic libraries from a single, well-defined starting material.
Role in the Total Synthesis of Natural Product Analogs and Derivatives
The benzo[c]isoxazol-3(1H)-one core is a structural component of notable antifungal natural products, specifically Parnafungin A and Parnafungin B. google.com These compounds have demonstrated significant biological activity, making their structural framework an attractive target for medicinal chemists.
This compound serves as a critical starting material for the semi-synthesis or total synthesis of novel analogs of these natural products. The bromine atom provides a precise location for synthetic diversification, allowing researchers to:
Introduce a variety of functional groups at the 6-position to probe structure-activity relationships (SAR).
Develop derivatives with modified properties , such as improved potency, altered selectivity, or enhanced pharmacokinetic profiles.
Attach probes or labels for use in chemical biology studies to identify the molecular targets of these natural products.
By leveraging the reactivity of the bromine substituent, chemists can systematically modify the core structure of the Parnafungins, leading to the discovery of new derivatives that may possess superior therapeutic properties compared to the original natural products.
Intermediate in the Design and Synthesis of Novel Pharmacophores and Bioactive Scaffolds
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The benzo[c]isoxazol-3(1H)-one ring system is itself considered a valuable bioactive scaffold, known to exhibit activity against both Gram-positive and Gram-negative bacteria. google.com
This compound is an ideal intermediate for the design and synthesis of new pharmacophores for several reasons:
Privileged Scaffold: The core ring system is already known to interact with biological targets.
Vector for Modification: The bromine atom acts as a well-defined vector, pointing away from the core scaffold, where new chemical entities can be attached without disrupting the essential binding features of the parent ring.
Library Synthesis: Its utility in cross-coupling reactions allows for the rapid and efficient generation of large libraries of related compounds, each with a unique substituent at the 6-position.
This approach is central to modern drug discovery, where collections of novel molecules are synthesized and screened for activity against a specific biological target. The use of this compound as the foundational scaffold enables a systematic exploration of the chemical space around the benzo[c]isoxazolone core, facilitating the identification of new lead compounds for drug development programs.
Potential Applications in Materials Science and Optoelectronics (e.g., as Precursors for Polymeric Systems, Ligands)
The application of this compound in materials science and optoelectronics is not well-documented in current research literature. However, its structural features suggest potential avenues for future investigation. Conjugated organic molecules containing heterocyclic rings are of great interest for their electronic properties.
The ability of the compound to undergo polymerization through reactions at the bromine and nitrogen sites could theoretically lead to the formation of novel polymeric systems. Furthermore, the benzo[c]isoxazolone moiety could be incorporated into larger conjugated structures to act as an electron-accepting or electron-donating unit, a key principle in the design of organic semiconductors, dyes for solar cells, and organic light-emitting diodes (OLEDs). The development of such applications remains a prospective area of research.
Compound Data
Below are interactive tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-Bromo-2,1-benzoxazol-3(1H)-one |
| CAS Number | 1260837-01-1 |
| Molecular Formula | C₇H₄BrNO₂ |
| Molecular Weight | 214.02 g/mol |
| Structure | A fused bicyclic system consisting of a benzene (B151609) ring and an isoxazolone ring, with a bromine atom substituted at position 6 of the benzene ring. |
Table 2: List of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1260837-01-1 | C₇H₄BrNO₂ |
| Parnafungin A | 1017070-98-3 | C₂₇H₂₉NO₇ |
Mechanistic Studies and Theoretical Investigations of 6 Bromobenzo C Isoxazol 3 1h One
Computational Chemistry Approaches to Elucidate Reactivity and Stability
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 6-Bromobenzo[c]isoxazol-3(1H)-one, offering insights where experimental data is scarce.
Specific Density Functional Theory (DFT) calculations for the reaction pathways of this compound have not been prominently reported. However, DFT is a widely used method to investigate the thermodynamics and kinetics of chemical reactions involving similar heterocyclic systems.
For related benzoxazole (B165842) and benzothiazole (B30560) derivatives, DFT calculations have been employed to suggest that energy barriers for novel structural formations can be overcome, leading to thermodynamically favorable products. nih.gov Should DFT studies be applied to this compound, they would likely focus on:
Electrophilic Aromatic Substitution: Mapping the electron density to predict the most likely sites for further substitution on the benzene (B151609) ring. The existing bromine atom would act as a director for incoming electrophiles.
Nucleophilic Attack: Analyzing the reactivity of the carbonyl group and the isoxazolone ring towards nucleophiles.
Reaction Mechanisms: Calculating the transition state energies to elucidate mechanisms, such as those involved in its synthesis or subsequent functionalization. For instance, in the synthesis of the isomeric 7-Bromobenzo[c]isoxazol-3(1H)-one, mechanistic insights point to cyclization via nucleophilic attack followed by electrophilic aromatic substitution.
There is no specific literature detailing molecular dynamics (MD) simulations for this compound. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time.
In studies of other heterocyclic compounds, such as benzothiazole and benzoxazole derivatives, MD simulations have been crucial for understanding ligand-receptor interactions and confirming the stability of these interactions. nih.govnih.gov If applied to this compound, MD simulations could provide valuable data on:
Conformational Stability: Assessing the planarity of the fused ring system and the rotational barriers of any potential substituents.
Solvent Effects: Simulating how the molecule interacts with different solvents, which can influence reaction rates and pathways.
Intermolecular Interactions: Investigating how molecules of this compound interact with each other in a condensed phase or with biological macromolecules, which is crucial for materials science and medicinal chemistry applications. For example, MD simulations on isoxazolidine (B1194047) derivatives have been used to assess binding energy with protein receptors. nih.gov
Specific quantum chemical calculations detailing the electronic structure and aromaticity of this compound are not available. Such calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
For related systems like bromo-substituted benzobisthiadiazoles, calculations have shown that incorporating bromine atoms enhances the electron-deficient character of the molecule, which in turn increases reactivity in certain reactions without significantly affecting aromaticity. mdpi.com For this compound, these calculations would involve:
Molecular Orbital Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. bldpharm.com
Electron Density Mapping: Visualizing the electron distribution to identify electrophilic and nucleophilic sites. bldpharm.com
Aromaticity Indices: Calculating indices such as the Nucleus-Independent Chemical Shift (NICS) to quantify the aromatic character of the fused benzene and isoxazole (B147169) rings.
Spectroscopic Characterization and Structural Elucidation for Research Purposes
Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their dynamic behavior.
While specific, published ¹H and ¹³C NMR data for this compound are not found in the surveyed literature, NMR spectroscopy remains the cornerstone for structural elucidation of organic molecules. For isomers and related analogs, NMR is critical for confirming regiochemistry.
For this compound, the expected NMR data would feature:
¹H NMR: Distinct splitting patterns and chemical shifts for the protons on the aromatic ring. The position of the bromine atom at C-6 would lead to a specific coupling pattern for the remaining three aromatic protons (at C-4, C-5, and C-7), allowing for unambiguous structural confirmation. A broad singlet for the N-H proton would also be expected.
¹³C NMR: Characteristic signals for the carbon atoms in the benzisoxazolone ring system. The carbon atom attached to the bromine (C-6) would show a signal at a chemical shift influenced by the halogen's electronegativity.
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
The table below shows representative, hypothetical ¹H NMR chemical shifts for the aromatic protons of different brominated benzo[c]isoxazol-3(1H)-one isomers to illustrate how NMR can distinguish them.
| Proton | 4-Bromo Isomer (Predicted δ, ppm) | 6-Bromo Isomer (Predicted δ, ppm) | 7-Bromo Isomer (Reported Analog δ, ppm) |
| H-4 | - | Doublet | Doublet |
| H-5 | Doublet of doublets | Doublet | Doublet of doublets |
| H-6 | Doublet | - | Doublet |
| H-7 | Doublet | Doublet of doublets | - |
Note: This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.
Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not documented in the available literature. HRMS is a vital analytical technique that provides a highly accurate measurement of a molecule's mass.
This technique is essential for:
Molecular Formula Confirmation: By providing a precise mass-to-charge ratio (m/z), HRMS can verify the elemental composition of a compound. For this compound (C₇H₄BrNO₂), the expected molecular weight is approximately 213.94 g/mol .
Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. HRMS can clearly resolve the molecular ion peaks corresponding to these two isotopes, providing definitive evidence for the presence of a single bromine atom in the molecule. This characteristic isotopic signature is a powerful diagnostic tool.
Fragmentation Analysis: In tandem MS/MS experiments, the molecule is fragmented, and the masses of the fragments are analyzed. This provides structural information and can offer mechanistic insights into the compound's stability and decomposition pathways.
The table below illustrates the expected primary ions in an HRMS analysis for this compound.
| Ion | Description | Expected Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | Molecular ion with ⁷⁹Br isotope | ~212.9479 |
| [M(⁸¹Br)]⁺ | Molecular ion with ⁸¹Br isotope | ~214.9459 |
| [M-CO]⁺ | Loss of carbon monoxide | ~184.9529 / 186.9509 |
| [M-Br]⁺ | Loss of bromine radical | ~133.0242 |
Note: This table is illustrative of expected major ions and their theoretical exact masses.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Spectroscopic techniques are fundamental in elucidating the structural features of this compound. Infrared (IR) spectroscopy is primarily utilized for the identification of key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its core functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the region of 1650–1750 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding in the solid state.
Vibrations associated with the benzoisoxazole ring system also give rise to characteristic bands in the IR spectrum. These include C=N stretching and C-O-N ring vibrations. The presence of the bromine atom on the benzene ring will also influence the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), where C-Br stretching and bending vibrations occur. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching absorptions typically appear in the 1400-1600 cm⁻¹ range.
While specific, experimentally determined IR data for this compound is not widely published, the expected absorption bands can be inferred from analyses of related structures.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1750 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1000 - 1250 |
| C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals information about the conjugated π-electron system of the molecule. The electronic transitions are typically π → π* and n → π* transitions. The benzene ring fused to the isoxazole system creates an extended chromophore.
The spectrum is expected to show absorptions in the UV region, characteristic of benzoxazole derivatives. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to occur at shorter wavelengths. The n → π* transitions, arising from the non-bonding electrons of the oxygen and nitrogen atoms, are generally of lower intensity and appear at longer wavelengths. The position of the bromine substituent on the aromatic ring can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, a phenomenon known as the auxochromic effect.
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 200 - 300 | High |
| n → π | > 300 | Low |
X-ray Crystallography for Definitive Solid-State Structure Determination and Regiochemistry
A crystallographic analysis would reveal the planarity of the fused ring system. The benzoisoxazole core is expected to be largely planar, although slight deviations may occur. The crystal packing would be influenced by intermolecular forces such as hydrogen bonding, involving the N-H proton and the carbonyl oxygen of neighboring molecules, as well as halogen bonding involving the bromine atom.
As of current literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available. The table below represents the type of data that would be obtained from such an analysis.
| Crystallographic Parameter | Description | Value |
| Crystal System | The symmetry of the unit cell. | Not Available |
| Space Group | The symmetry of the crystal structure. | Not Available |
| a, b, c (Å) | The dimensions of the unit cell. | Not Available |
| α, β, γ (°) | The angles of the unit cell. | Not Available |
| Volume (ų) | The volume of the unit cell. | Not Available |
| Z | The number of molecules per unit cell. | Not Available |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | Not Available |
Kinetic and Thermodynamic Studies of Key Reactions Involving the Compound
Kinetic and thermodynamic studies provide quantitative insights into the reactivity, stability, and reaction mechanisms of this compound. Such studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws and activation parameters (e.g., activation energy, pre-exponential factor). Thermodynamic studies would focus on the equilibrium constants and changes in Gibbs free energy, enthalpy, and entropy for its reactions.
Key reactions for which kinetic and thermodynamic data would be valuable include its synthesis, degradation pathways, and its participation in further chemical transformations, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C-Br bond. For instance, understanding the kinetics of its formation can help optimize reaction conditions to maximize yield and minimize byproducts. Thermodynamic data would indicate the relative stability of the compound and the feasibility of its reactions.
Currently, there is a lack of published, detailed kinetic and thermodynamic data specifically for reactions involving this compound. Research in this area would be beneficial for a more complete understanding of its chemical behavior and for the rational design of synthetic routes and applications.
| Reaction Type | Kinetic Parameters of Interest | Thermodynamic Parameters of Interest | Status of Available Data |
| Synthesis | Rate constant (k), Reaction order, Activation energy (Ea) | ΔG, ΔH, ΔS | Not Available |
| Thermal Decomposition | Rate of decomposition, Half-life (t₁/₂) | Enthalpy of formation | Not Available |
| Nucleophilic Substitution | Rate law, Effect of leaving group and nucleophile | Equilibrium constant (Keq) | Not Available |
| Cross-Coupling Reactions | Catalyst turnover frequency, Reaction mechanism | Reaction feasibility (ΔG) | Not Available |
Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Bromobenzo C Isoxazol 3 1h One Derivatives Excluding Clinical Human Trials, Dosage, and Safety
In Vitro Biochemical and Cell-Based Screening of Derivatives against Molecular Targets
In vitro studies are fundamental in elucidating the mechanisms of action and identifying the molecular targets of novel compounds.
Derivatives of the isoxazole (B147169) class have been investigated for their enzyme-inhibiting properties. For instance, certain isoxazole derivatives have shown potent and selective inhibitory activity against human Monoamine Oxidase B (hMAO-B), a key enzyme in the metabolism of neurotransmitters and a target in the treatment of neurodegenerative diseases. nih.gov The isoxazole group in these derivatives can form hydrogen bonds and electrostatic interactions with residues in the enzyme's active site, contributing to their inhibitory potency and selectivity. nih.gov
Specifically, C-3 isoxazole-substituted thiochromone (B8434766) S,S-dioxide derivatives have been identified as potent hMAO-B inhibitors. nih.gov The oxidation of the thiochromone to thiochromone S,S-dioxide was a key strategy to improve the solubility of these compounds. nih.gov The sulfone group in these derivatives forms additional hydrogen-bonding interactions, significantly enhancing their activity against hMAO-B. nih.gov Furthermore, the rigid aryl ring attached to the isoxazole can create steric hindrance with residues in the active site of the related enzyme, MAO-A, thereby improving selectivity for MAO-B. nih.gov
Some benzimidazole (B57391) derivatives, which share structural similarities with benzoisoxazoles, have been evaluated for their ability to inhibit kinases like CK2α and PIM-1, which are involved in cell survival and proliferation pathways. nih.gov
The isoxazole scaffold is also a component of molecules designed to interact with various receptors. For example, novel chiral isoxazole derivatives have been synthesized and tested for their affinity and efficacy at human β-adrenergic receptors (β-ARs). nih.gov Certain stereoisomers of 3-bromo-isoxazolyl amino alcohols demonstrated high-affinity binding to β1- and β2-ARs, with a notable stereochemical effect on binding affinity. nih.gov These compounds displayed varying degrees of efficacy, acting as partial agonists at β3-ARs and showing the highest efficacy at β2-ARs. nih.gov
The antiproliferative and pro-apoptotic activities of isoxazole derivatives have been demonstrated in various cancer cell lines. nih.gov Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant antiproliferative effects and the ability to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov The effects on glioma cell lines, such as U251-MG and T98G, were found to be structure-dependent. nih.gov
In another study, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. semanticscholar.org Two compounds, 2d and 2e, were particularly active against Hep3B cells and were found to induce a delay in the G2/M phase of the cell cycle and shift the cell death mechanism from necrosis to apoptosis. semanticscholar.org
The table below summarizes the cytotoxic activity of selected isoxazole-carboxamide derivatives.
| Compound | Cell Line | IC50 (µg/mL) |
| 2d | Hep3B | ~23 |
| 2e | Hep3B | ~23 |
| 2d | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
| 2g | All | >400 |
Data sourced from a study on isoxazole-carboxamide derivatives. semanticscholar.org
The isoxazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives incorporating this moiety have been screened against a broad spectrum of microorganisms. nih.gov For instance, novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have demonstrated inhibitory activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups, such as trifluoro and chloro, enhanced the antimicrobial activity. nih.gov
Furthermore, some isoxazole derivatives have shown promising activity against biofilm-forming pathogens. nih.gov Two derivatives in particular, PUB9 and PUB10, were able to reduce biofilm formation by over 90% in Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov PUB9 exhibited a significantly lower minimal inhibitory concentration (MIC) against S. aureus compared to other tested compounds. nih.gov
The table below highlights the antimicrobial activity of some isoxazole derivatives.
| Compound/Derivative Class | Organism(s) | Activity |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | MIC of 31.25 µg/mL |
| Urea/thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition observed |
| PUB9 | S. aureus | MIC >1000x lower than other derivatives |
| PUB9 & PUB10 | S. aureus, P. aeruginosa, C. albicans | >90% biofilm reduction |
Data compiled from studies on various isoxazole derivatives. nih.govnih.govresearchgate.net
Mechanistic studies of 6-bromobenzo[c]isoxazol-3(1H)-one derivatives are still emerging. However, research on related isoxazole compounds provides insights into their potential mechanisms of action. For example, the pro-apoptotic activity of some isoxazole derivatives in cancer cells is linked to their ability to inhibit heat shock protein 90 (HSP90). nih.gov Inhibition of HSP90 leads to the degradation of its client proteins, many of which are crucial for tumor cell survival and proliferation.
In the context of antimicrobial activity, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its effectiveness. nih.gov The specific molecular interactions that drive the antimicrobial and antibiofilm effects are an area of active investigation.
For enzyme inhibitors, such as the MAO-B inhibitors mentioned earlier, the mechanism involves specific binding interactions within the enzyme's active site, leading to a reduction in its catalytic activity. nih.gov
In Vivo Preclinical Animal Model Studies of Derivatives (Focusing on Efficacy and Target Engagement, not Toxicity Profiles)
While extensive in vivo efficacy data for derivatives of this compound are not widely published, the promising in vitro results for related isoxazole compounds suggest their potential for further preclinical development. For instance, the significant antiproliferative and pro-apoptotic activities of certain isoxazole derivatives in cancer cell lines warrant their investigation in animal models of cancer to assess their in vivo efficacy. nih.gov
Similarly, the potent in vitro antimicrobial and antibiofilm activity of derivatives like PUB9 makes them strong candidates for evaluation in animal models of infection, particularly for topical applications in wound healing. nih.gov The goal of such studies would be to determine if the in vitro efficacy translates to a therapeutic benefit in a living organism, assessing endpoints such as bacterial load reduction or improved wound closure.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
General studies on related benzisoxazole and benzoxazole (B165842) scaffolds indicate that the nature and position of substituents on the benzene (B151609) ring are crucial for biological activity. For instance, in various series of related heterocyclic compounds, the presence of a halogen atom like bromine has been shown to enhance antimicrobial or anti-inflammatory properties. However, specific SAR data for derivatives of this compound, which would identify key structural features, are not available.
Identification of Key Structural Features Contributing to Biological Activity
Without dedicated studies on this specific series of compounds, it is not possible to identify the precise structural features that contribute to their biological activity. Such an analysis would require comparative data from multiple derivatives with variations at different positions of the molecule, which is currently not present in the public domain.
Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Pharmacophore Modeling)
Computational studies, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling, are powerful tools for understanding drug-receptor interactions and guiding drug design. While numerous studies apply these methods to various isoxazole-containing compounds, no specific computational models or docking studies have been published for the this compound scaffold and its derivatives.
Impact of Bromine Substituent and Further Functionalization on Biological Profile
The bromine atom at the 6-position is an electron-withdrawing group and a lipophilic substituent that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. It can form halogen bonds and alter the electronic distribution of the aromatic ring, potentially enhancing binding affinity to biological targets. Research on analogous compounds, such as 6-halobenzoxazolinones, has shown that replacing a chlorine with a bromine can increase herbicidal activity. However, without specific research on this compound, the precise impact of its bromine atom and the effects of further functionalization on its biological profile remain speculative.
Future Research Directions and Emerging Trends for 6 Bromobenzo C Isoxazol 3 1h One
Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-Bromobenzo[c]isoxazol-3(1H)-one. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. A promising area of exploration is the application of modern synthetic strategies that prioritize sustainability.
One potential avenue is the refinement of cyclization reactions. For instance, the synthesis of related 3-phenylbenzo[c]isoxazoles has been achieved through the non-catalytic thermolysis of 2-azidobenzophenones in high-boiling point solvents like xylene. researchgate.net Future work could adapt this methodology for this compound, potentially exploring metal-free conditions to enhance the environmental credentials of the synthesis. researchgate.net The development of one-pot syntheses, minimizing intermediate isolation steps, would also be a significant advancement.
Furthermore, the principles of green chemistry could be more deeply integrated into the synthesis of this compound. This would involve the use of greener solvents, catalysts, and reaction conditions. For the broader class of isoxazoles, transition metal-catalyzed cycloadditions and other green chemistry approaches have already shown promise in improving synthetic efficiency. researchgate.net Applying these techniques to the synthesis of this compound could lead to more sustainable production methods.
Expansion of Its Utility in Stereoselective and Asymmetric Synthesis
The chiral nature of many biologically active molecules underscores the importance of stereoselective and asymmetric synthesis. While the direct application of this compound in this area is yet to be explored, its structural features suggest potential as a chiral auxiliary or a precursor to chiral ligands.
Future research could investigate the introduction of chiral centers into the this compound scaffold. This could be achieved through asymmetric catalysis or by using chiral starting materials. The resulting enantiomerically pure derivatives could then be evaluated for their efficacy in asymmetric transformations, such as aldol (B89426) reactions, Diels-Alder reactions, or asymmetric hydrogenations. The development of isoxazole-based ligands for transition metal catalysts is an active area of research, and this compound could serve as a valuable building block in this context.
Discovery of New Chemical Transformations and Reactivity Patterns
A thorough understanding of the reactivity of this compound is crucial for its application in organic synthesis. The isoxazolone ring is known to undergo various chemical transformations, including ring-opening reactions, cycloadditions, and functional group interconversions.
Future studies will likely focus on systematically exploring the reactivity of the bromine substituent on the benzene (B151609) ring. This bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 6-position, leading to the generation of diverse chemical libraries for biological screening and materials science applications.
Furthermore, the reactivity of the N-H bond in the isoxazolone ring could be exploited for N-alkylation and N-arylation reactions, further expanding the accessible chemical space. The cleavage of the N-O bond under reductive conditions is another characteristic reaction of isoxazoles that could be investigated for this compound, potentially leading to novel ring-opened products with interesting properties.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways for its Derivatives
The isoxazole (B147169) moiety is a well-established pharmacophore found in numerous approved drugs. researchgate.net This suggests that derivatives of this compound could exhibit a range of biological activities.
A promising starting point for future research is the investigation of its potential as an anti-inflammatory agent. For example, derivatives of the related 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been synthesized and shown to have anti-inflammatory properties. rkmmanr.org In silico molecular docking studies of these compounds against the COX-2 enzyme have provided insights into their potential mechanism of action. rkmmanr.org Similar studies on derivatives of this compound could guide the design of potent and selective anti-inflammatory drugs.
Beyond inflammation, the vast chemical space accessible through derivatization of this compound warrants broad biological screening. This could uncover novel activities in areas such as oncology, infectious diseases, and neuroscience. Mechanistic studies would then be essential to elucidate the specific biological targets and pathways through which these derivatives exert their effects.
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and photophysical properties of heterocyclic compounds make them attractive candidates for applications in materials science and nanotechnology. While the potential of this compound in this domain is largely untapped, research on related structures provides intriguing possibilities.
For instance, the structurally related 3-hydroxy-6H-benzo[c]chromen-6-one has been shown to act as a selective fluorescent sensor for iron (III) ions. nih.gov This suggests that this compound and its derivatives could be developed as novel chemosensors for the detection of metal ions or other analytes. The bromine atom could be further functionalized to tune the sensor's selectivity and sensitivity.
In the realm of nanotechnology, isoxazole-containing molecules are being explored for their potential in the development of organic light-emitting diodes (OLEDs), molecular switches, and other advanced materials. researchgate.netbldpharm.com Future research could focus on incorporating this compound into polymeric or supramolecular structures to create novel functional materials with tailored optical, electronic, or self-assembly properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromobenzo[c]isoxazol-3(1H)-one, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of brominated benzisoxazolones typically involves cyclization of substituted precursors under controlled conditions. For example, bromination of benzoisoxazole derivatives using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CHCl₃) at 60–80°C has been reported. Post-reaction purification via silica gel chromatography (100% EtOAc) yields the product in ~60–64% purity . Thermal stability during synthesis must be monitored, as prolonged heating may lead to decomposition.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.10–7.86 ppm) and a lactone proton (δ ~9.13 ppm, J = 1.0 Hz). The absence of extraneous peaks confirms purity .
- HRMS : Validate molecular weight (C₇H₄BrNO₂; theoretical [M+H⁺] = 213.95) with <2 ppm error.
- IR : Look for lactone C=O stretching (~1740 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹).
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis or oxidation. Stability assays (HPLC or TLC) should be performed monthly to detect degradation products. Avoid prolonged exposure to light, as brominated heterocycles are prone to photodegradation .
Advanced Research Questions
Q. How does bromination regioselectivity in benzisoxazolone derivatives impact subsequent reactivity in cross-coupling reactions?
- Methodology : The bromine atom at position 6 in this compound activates the adjacent carbon for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to detect undesired byproducts (e.g., debromination or dimerization) .
Q. What analytical challenges arise when distinguishing this compound from its structural isomers (e.g., 5-Bromobenzo[d]isoxazol-3(2H)-one)?
- Methodology :
- NMR Comparison : 5-Bromo isomers exhibit distinct coupling patterns (e.g., δ 7.48 ppm for H-4 vs. δ 7.10 ppm in the 6-bromo derivative) .
- X-ray Crystallography : Resolve ambiguity by growing single crystals in EtOAc/hexane mixtures and analyzing the crystal lattice.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. The bromine atom’s electrophilicity (f⁺ ≈ 0.15) suggests preferential attack at C-6. Validate predictions experimentally by reacting with NaN₃ in DMSO and tracking azide incorporation via IR (2100 cm⁻¹) .
Q. What strategies mitigate contradictions in reported spectral data for brominated benzisoxazolones?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
